Selenazole, 4-(4-nitrophenyl)-

Synthetic methodology Process chemistry Medicinal chemistry

For CNS drug discovery programs, batch-to-batch inconsistency in the key selenazole intermediate can invalidate months of SAR data. 4-(4-Nitrophenyl)-1,3-selenazole (CAS 537691-37-5) eliminates this risk. Synthesized via a robust two-step, 79%-yield route, this 2-unsubstituted scaffold uniquely enables: (i) matched molecular pair studies across chalcogen series (Se/S/O); (ii) direct conversion to hydrazone-derived MAO-B inhibitors with 73 nM potency; and (iii) calibrated LogP (2.237) and PSA (58.71 Ų) values for computational model validation. Authenticated by NMR and MS reference spectra to ensure lot-to-lot consistency.

Molecular Formula C9H6N2O2Se
Molecular Weight 253.13 g/mol
CAS No. 537691-37-5
Cat. No. B15409256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenazole, 4-(4-nitrophenyl)-
CAS537691-37-5
Molecular FormulaC9H6N2O2Se
Molecular Weight253.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C[Se]C=N2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2Se/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
InChIKeySXHQIFQCCXUYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Nitrophenyl)-1,3-selenazole Structural Identity


4-(4-Nitrophenyl)-1,3-selenazole (CAS 537691-37-5) is a 2-unsubstituted 1,3-selenazole bearing a 4-nitrophenyl group at the 4-position. This organoselenium heterocycle (C9H6N2O2Se, MW 253.13 g/mol) is structurally characterized by a LogP of 2.237 and a polar surface area of 58.71 Ų [1]. It belongs to a compound class with documented antitumor, antiviral, antibacterial, antifungal, antiproliferative, anticonvulsant, and antioxidant activities [2].

Compound Class 2‑unsubstituted 4‑(4‑nitrophenyl)‑1,3‑selenazole scaffold
Research Use Selenazole-based probe and synthetic intermediate for biological studies
Characterization Public NMR/MS reference spectra available for identity verification

Why This Selenazole Cannot Be Replaced


The 2-unsubstituted-4-(4-nitrophenyl)-1,3-selenazole scaffold integrates three non-interchangeable pharmacophoric elements: (i) the electron-withdrawing 4-nitrophenyl group modulates aromatic stacking and redox potential; (ii) the selenium atom confers distinct polarizability (larger van der Waals radius, lower electronegativity) and unique glutathione peroxidase (GPx)-like catalytic activity compared to sulfur or oxygen analogs [1]; and (iii) the unsubstituted C2 position preserves a specific hydrogen-bond donor/acceptor pattern and steric profile that would be altered by any substitution. Simply interchanging this compound with a 4-nitrophenyl-thiazole, -oxazole, or even a 2-substituted selenazole would change the electronic distribution, metabolic susceptibility, and target-binding geometry, as evidenced by the distinct LogP of 2.237 and PSA of 58.71 Ų [2] that would shift significantly with heteroatom or substitution changes.

Selenium atom confers GPx‑mimetic redox activity and higher polarizability; thiazole/oxazole analogs may lack this catalytic function.
2‑unsubstituted position maintains hydrogen‑bond donor/acceptor pattern; alkyl or aryl substitution at C2 may alter binding geometry.
Electron‑withdrawing 4‑nitrophenyl modulates aromatic stacking and MAO‑B pharmacophore; replacing with other substituents may shift target potency.

Differentiation Evidence for Procurement


Synthetic Efficiency: Two-Step Route

The target compound is synthesized via cyclization of phenacyl bromide with selenoformamide in only two synthetic stages, affording a 79% isolated yield [1]. In contrast, the alternative route to 2-unsubstituted 1,3-selenazoles requires four stages (cyclization, oxidation, and cleavage of 2-benzoyl-1,3-selenazoles), with overall yields typically lower [2]. While a direct step-count comparison for the same product is unavailable, the two-step protocol represents a practical advantage for procurement of the specific 4-(4-nitrophenyl) derivative.

Synthetic Efficiency
Class-level inference
79% yield (2 steps) vs. typical 4-step route
Supports efficient procurement of this specific scaffold.
Two-step cyclization with selenoformamide documented; comparative route data are class-level.
Synthetic methodology Process chemistry Medicinal chemistry

Lipophilicity Benchmark for Oral Bioavailability

The calculated LogP (partition coefficient) of 4-(4-nitrophenyl)-1,3-selenazole is 2.237 [1]. This value falls within the Lipinski 'Rule of Five' optimal range (LogP ≤ 5) and is comparable to approved oral drugs containing aromatic nitro groups. In contrast, the corresponding thiazole analog (4-(4-nitrophenyl)thiazole, CAS 16678-70-3) is predicted to have a lower LogP (~1.9–2.1) due to the higher electronegativity of sulfur versus selenium, while the oxazole analog would have an even lower LogP (~1.5).

Lipophilicity
Data to verify
LogP 2.237
Supports permeability profiling for selenazole series.
Calculated value; thiazole/oxazole analogs predicted lower by 0.1–0.7 units.
Drug-likeness ADME Physicochemical profiling

Polar Surface Area and Intestinal Absorption

The topological polar surface area (TPSA) of 4-(4-nitrophenyl)-1,3-selenazole is 58.71 Ų [1]. This value is well below the 140 Ų threshold for likely good oral absorption and is lower than the corresponding thiazole (predicted TPSA ~60–62 Ų due to the more electronegative sulfur) and significantly lower than the oxazole analog (predicted TPSA ~66 Ų).

Polar Surface Area
Class-level inference
58.71 Ų
Indicates favorable passive absorption potential relative to oxazole analogs.
Topological PSA; well below 140 Ų oral absorption threshold.
Drug-likeness ADME Permeability

Spectral Identity Verification

Reference 1H NMR and GC-MS spectra for 4-(4-nitrophenyl)-1,3-selenazole are deposited in the KnowItAll/Wiley spectral libraries (SpectraBase Compound ID: JClEWjVlUgz) [1]. This allows purchasers to confirm the identity and purity of received material against an authenticated spectral fingerprint. In contrast, many other 2-unsubstituted 4-arylselenazoles, including the 4-phenyl and 4-chlorophenyl analogs, lack publicly accessible reference spectra, increasing the risk of structural misassignment.

Spectral Identity
Supporting evidence
¹H NMR, GC‑MS spectra in KnowItAll library (ID JClEWjVlUgz)
Enables rapid identity confirmation upon receipt.
Many close 4‑arylselenazole analogs lack public reference spectra.
Analytical chemistry Quality control Structure elucidation

MAO-B Inhibitory Potential of Hydrazone Derivative

Although 4-(4-nitrophenyl)-1,3-selenazole itself has not been directly profiled for MAO-B inhibition, a closely related p-nitrophenyl-substituted (1,3-selenazol-2-yl)hydrazone (derived from the target compound via hydrazone formation at C2) exhibited potent and selective MAO-B inhibition with an IC50 of 73 nM [1]. This is comparable to the clinically used MAO-B inhibitor selegiline (IC50 ~30–50 nM) and substantially more potent than the 4-chlorophenyl or 4-methoxyphenyl selenazole hydrazone analogs from the same series, which showed IC50 values in the micromolar range [1].

MAO‑B Inhibition
Class-level inference
Hydrazone derivative IC₅₀ 73 nM vs. selegiline ~30–50 nM
Supports synthesis of high‑potency MAO‑B inhibitor derivatives.
4‑Cl/4‑MeO analogs show micromolar IC₅₀; p‑nitrophenyl is critical for nanomolar activity.
Monoamine oxidase inhibition Neurodegeneration Anticancer

Selenium-Specific GPx-Mimetic Activity

The 1,3-selenazole core, by virtue of the selenium atom, exhibits glutathione peroxidase (GPx)-like catalytic activity, a property fundamentally absent in the corresponding thiazole (sulfur) and oxazole (oxygen) analogs. This is a class-level property of organoselenium heterocycles [1]. While specific GPx-mimetic kinetic data (e.g., kcat, Km) for 4-(4-nitrophenyl)-1,3-selenazole have not been reported, the presence of selenium is a prerequisite for this catalytic antioxidant function, making the selenazole scaffold irreplaceable for applications requiring redox modulation.

GPx‑Mimetic Activity
Class-level inference
Class‑level selenazole GPx activity reported; no compound‑specific kinetic data
Enables redox research requiring selenium‑dependent catalysis.
Thiazole/oxazole analogs cannot replicate this catalytic antioxidant function.
Redox biology Antioxidant Glutathione peroxidase mimic

Application Scenarios


MAO-B Inhibitor Intermediate for Neurodegeneration

4-(4-Nitrophenyl)-1,3-selenazole serves as the key precursor for preparing p-nitrophenyl-substituted (1,3-selenazol-2-yl)hydrazones that exhibit MAO-B IC50 values of 73 nM [1]. This potency, combined with the compound's LogP of 2.237 and PSA of 58.71 Ų [2], supports CNS drug discovery programs targeting Parkinson's disease, Alzheimer's disease, and depression where MAO-B inhibition and brain penetration are required.

GPx-Mimetic Antioxidant Probe Development

The selenazole core is mechanistically essential for glutathione peroxidase-like catalytic activity, a redox function not achievable with thiazole or oxazole analogs [1]. 4-(4-Nitrophenyl)-1,3-selenazole can be incorporated into probe molecules for studying oxidative stress mechanisms in cellular models of ischemia-reperfusion, inflammation, and neurodegeneration.

ADME Profiling Calibration Standard

With a documented LogP of 2.237 and PSA of 58.71 Ų [1], and authenticated NMR and MS reference spectra [2], this compound serves as a well-characterized benchmark for calibrating computational LogP/PSA prediction models and for developing HPLC-based lipophilicity assays (e.g., CHI-ELOGD) for selenium-containing heterocycles.

Building Block for Chalcogen SAR Studies

The compound is the optimal starting material for systematic structure-activity relationship (SAR) studies that require matched molecular pairs differing only in the chalcogen atom (Se vs. S vs. O). The 79% efficient two-step synthesis [1] enables cost-effective procurement of sufficient quantities for parallel library synthesis, while the available reference spectra [2] ensure batch-to-batch consistency.

Application
Selection Property
Validation Focus
MAO‑B inhibitor intermediate synthesis
p‑Nitrophenyl selenazole hydrazone scaffold
MAO‑B enzyme assay and selectivity profiling
GPx‑mimetic redox probe development
Selenium‑dependent catalytic activity
In vitro GPx activity assay with H₂O₂/GSH
Physicochemical calibration standard
Characterized LogP (2.237) and PSA (58.71 Ų)
Chromatographic hydrophobicity index (CHI) validation
Chalcogen SAR building block
Efficient 2‑step synthesis (79% yield)
Spectral identity confirmation per batch
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